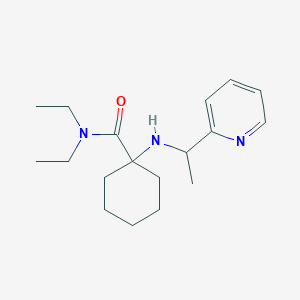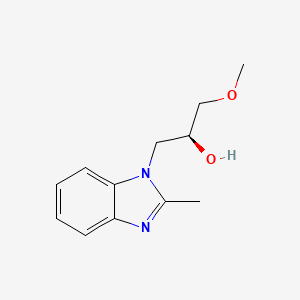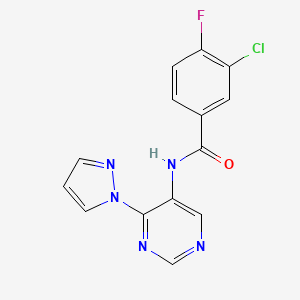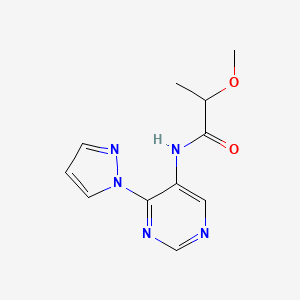
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide, also known as DT-13, is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. DT-13 is a synthetic compound that belongs to the pyrazole family and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
作用机制
The mechanism of action of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide is not fully understood, but it is believed to involve multiple pathways. This compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth and survival. This compound has also been shown to inhibit the Wnt/β-catenin pathway, which is a key signaling pathway involved in tumor growth and metastasis. In addition, this compound has been shown to inhibit the NF-κB pathway, which is a key signaling pathway involved in inflammation.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit cell migration and invasion. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of NF-κB. In cardiovascular research, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and inhibit platelet aggregation.
实验室实验的优点和局限性
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has several advantages for lab experiments, including its small molecular size, its synthetic nature, and its ability to selectively target specific pathways. However, this compound also has some limitations, including its potential toxicity and its limited solubility in water.
未来方向
There are several future directions for N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide research, including the development of more efficient synthesis methods, the identification of more specific targets and pathways, and the evaluation of its potential therapeutic applications in human clinical trials. This compound has shown promising results in preclinical studies, and further research is needed to fully understand its potential therapeutic applications.
合成方法
The synthesis of N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide involves a multistep process that starts with the reaction of 5-methyl-1-pentan-3-ol with 1,1-dioxothiane-4-carboxylic acid to form the corresponding ester. The ester is then reacted with hydrazine hydrate to form the hydrazide, which is then cyclized with acetic anhydride to form the pyrazole ring. The final step involves the reaction of the pyrazole with 3-chloropropanoyl chloride to form this compound.
科学研究应用
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and liver cancer cells. This compound has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that is essential for tumor growth and metastasis.
In inflammation research, this compound has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to inhibit the activation of NF-κB, which is a key transcription factor involved in the regulation of inflammation.
In cardiovascular research, this compound has been shown to possess cardioprotective effects by reducing myocardial infarct size and improving cardiac function in animal models of myocardial ischemia/reperfusion injury. This compound has also been shown to inhibit platelet aggregation, which is a key process involved in thrombosis and cardiovascular diseases.
属性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-5-methyl-1-pentan-3-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O3S/c1-4-13(5-2)18-11(3)10-14(17-18)15(19)16-12-6-8-22(20,21)9-7-12/h10,12-13H,4-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUSWRCXYFFZRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=CC(=N1)C(=O)NC2CCS(=O)(=O)CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
![N-ethyl-2-[[4-(4-fluorophenoxy)pyrimidin-2-yl]amino]acetamide](/img/structure/B7641699.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)

![(4-chloro-2-methylphenyl)-[(3S)-3-methyl-4-methylsulfonylpiperazin-1-yl]methanone](/img/structure/B7641730.png)
![(2S)-1-methoxy-3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-2-ol](/img/structure/B7641740.png)
![4-[[(3,5-difluorophenyl)methylamino]methyl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B7641751.png)

![5-cyclohexyl-N-[(2-ethyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7641762.png)
